(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one is a complex organic compound with a unique structure that includes a furoimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the aminomethyl and methoxy groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(5S)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one: A stereoisomer with similar properties but different biological activity.
5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one: Lacks the specific stereochemistry of the (5R) form, leading to different reactivity and applications.
Uniqueness
The (5R) stereoisomer is unique due to its specific three-dimensional arrangement, which can lead to distinct interactions with biological targets and different reactivity compared to other isomers and analogs.
This detailed article provides a comprehensive overview of (5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H13N3O3 |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one |
InChI |
InChI=1S/C7H13N3O3/c1-12-7-2-4(3-8)13-5(7)9-6(11)10-7/h4-5H,2-3,8H2,1H3,(H2,9,10,11)/t4-,5?,7?/m1/s1 |
InChI Key |
ZQUVIMMCBFDKQI-QUFRVKJXSA-N |
Isomeric SMILES |
COC12C[C@@H](OC1NC(=O)N2)CN |
Canonical SMILES |
COC12CC(OC1NC(=O)N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.